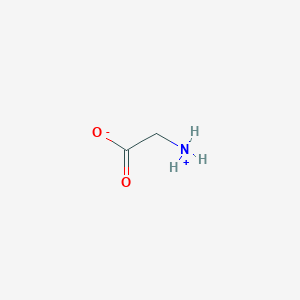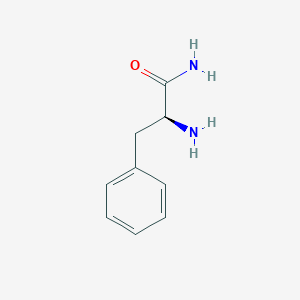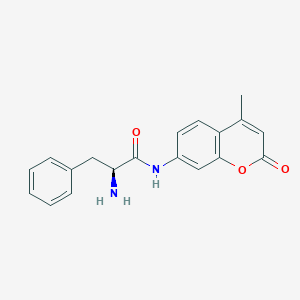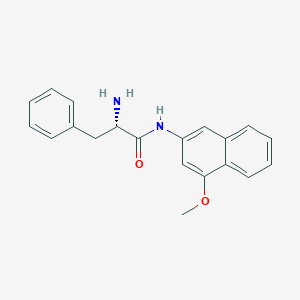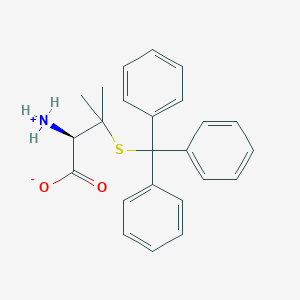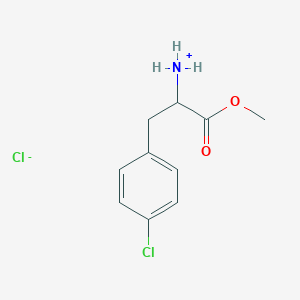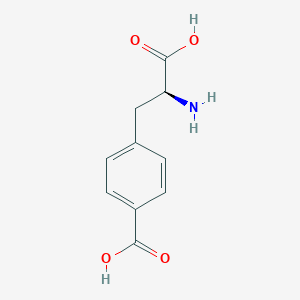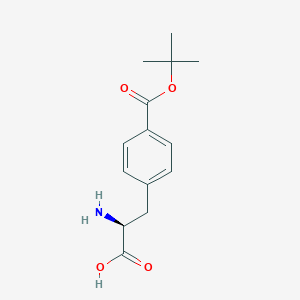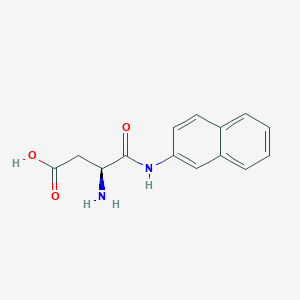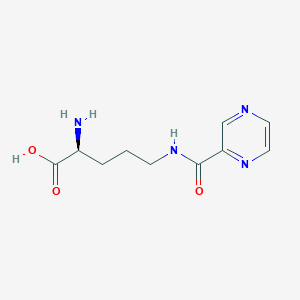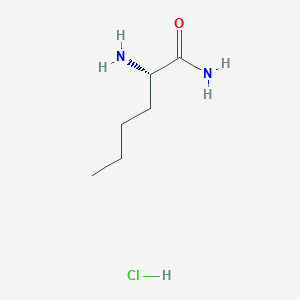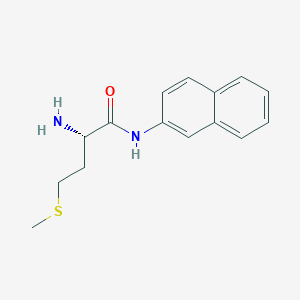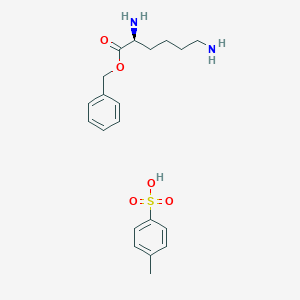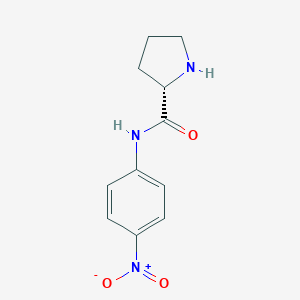
H-Pro-Pna
Descripción general
Descripción
“H-Pro-Pna” is a substrate used for the determination of proline arylamidase in human sera by continuous reaction . It is also hydrolyzed by prolyl aminopeptidase from Bacillus megaterium .
Synthesis Analysis
The synthesis of peptide nucleic acids (PNAs) like “H-Pro-Pna” involves solid-phase synthesis methods . The process includes the use of backbone modifications with Hmb (2-hydroxy-4-methoxybenzyl) to ameliorate difficult couplings and reduce “on-resin” aggregation . This approach provides a novel and straightforward strategy for facile solid-phase synthesis of difficult purine-rich PNA sequences .
Molecular Structure Analysis
“H-Pro-Pna” is a peptide nucleic acid (PNA), a synthetic DNA/RNA analog. The structure and characteristics of PNA probe, the hybridization method, and the design principle of PNA probes are crucial in its applications .
Chemical Reactions Analysis
The first PNA self-replicating system based on template directed cross-catalytic ligation was reported, which is a process analogous to biological replication . Using two template PNAs and four pentameric precursor PNAs, all four possible carbodiimide assisted amide ligation products were detected and identified .
Aplicaciones Científicas De Investigación
1. Antimicrobial Applications
- Summary of the Application: PNA is a nucleic acid mimic with high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation. PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .
- Methods of Application: To overcome the poor membrane permeability of PNA, conjugates of PNA with different molecules have been developed. These conjugates are covalently linked with cell-penetrating peptides, aminosugars, aminoglycoside antibiotics, and non-peptidic molecules .
- Results or Outcomes: These conjugates have been tested primarily as PNA carriers in antibacterial and antiviral applications .
2. Rapid Detection of Foodborne Pathogens
- Summary of the Application: PNA has been extensively used in the rapid detection of microorganisms, such as fluorescence in situ hybridization, PCR amplification, biosensor, and gene chip .
- Methods of Application: Modifications in PNA backbone or covalent coupling with cell-penetrating peptides are necessary to improve its delivery inside the cells .
- Results or Outcomes: PNA probes have been used in the rapid detection of foodborne pathogens .
3. Targeting of Structured Nucleic Acid Targets
- Summary of the Application: PNA can be used to target structured nucleic acid targets. This is particularly useful in the study of nucleic acid structures and their functions .
- Methods of Application: This involves the design of PNA sequences that can specifically bind to the structured nucleic acid targets .
- Results or Outcomes: This application has been used to study the structure-function relationships of various nucleic acids .
4. Supramolecular Scaffold
- Summary of the Application: PNA can be used as a supramolecular scaffold. This is due to its ability to form stable duplexes with DNA and RNA .
- Methods of Application: This involves the design of PNA sequences that can form stable duplexes with specific DNA or RNA sequences .
- Results or Outcomes: This application has been used in the construction of various supramolecular structures .
5. Biosensing and Bioimaging
- Summary of the Application: PNA can be used in biosensing and bioimaging. This is due to its high specificity and binding affinity to DNA and RNA .
- Methods of Application: This involves the design of PNA sequences that can specifically bind to the target DNA or RNA sequences. The bound PNA can then be detected using various biosensing or bioimaging techniques .
- Results or Outcomes: This application has been used in the detection of various biomolecules .
6. Gene Regulation
- Summary of the Application: PNA can be used in gene regulation. This is due to its ability to bind to specific DNA or RNA sequences and interfere with their functions .
- Methods of Application: This involves the design of PNA sequences that can specifically bind to the target DNA or RNA sequences and interfere with their functions .
- Results or Outcomes: This application has been used in the study of gene functions and the development of gene therapies .
7. Antisense Antibiotics
- Summary of the Application: PNA can be used as antisense antibiotics. This is due to its ability to bind to specific DNA or RNA sequences and interfere with their functions .
- Methods of Application: This involves the design of PNA sequences that can specifically bind to the target DNA or RNA sequences and interfere with their functions .
- Results or Outcomes: This application has been used in the development of new antibiotics .
8. Conformationally Constrained PNA
- Summary of the Application: PNA can be conformationally constrained to improve its performance. This is due to its ability to form stable duplexes with DNA and RNA .
- Methods of Application: This involves the design of PNA sequences that can form stable duplexes with specific DNA or RNA sequences .
- Results or Outcomes: This application has been used in the construction of various supramolecular structures .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXPYNYNEUYKOW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30994549 | |
| Record name | N-(4-Nitrophenyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-Pna | |
CAS RN |
7369-91-7 | |
| Record name | N-(4-Nitrophenyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



